molecular formula C11H18N2O2 B1477079 5-prolylhexahydro-1H-furo[3,4-c]pyrrole CAS No. 2097944-62-0

5-prolylhexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B1477079
CAS No.: 2097944-62-0
M. Wt: 210.27 g/mol
InChI Key: ICNBMMOXFNDCSE-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Prolylhexahydro-1H-Furo[3,4-c]Pyrrole

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a sophisticated arrangement of two fused heterocyclic rings coupled with a prolyl substituent. The systematic International Union of Pure and Applied Chemistry name for this compound is 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(pyrrolidin-2-yl)methanone, which precisely describes the connectivity and stereochemical relationships within the molecule. The compound features a hexahydrogenated furopyrrole bicyclic system that creates a rigid three-dimensional framework, providing a foundation for the attachment of the prolyl group through an amide linkage.

The stereochemical complexity of this molecule arises from the presence of multiple chiral centers within both the bicyclic core and the prolyl substituent. The computed molecular properties reveal important structural characteristics, including an XLogP3-AA value of -0.2, indicating moderate hydrophilicity, and a hydrogen bond donor count of 1, which corresponds to the secondary amine nitrogen in the prolyl moiety. The molecule contains three hydrogen bond acceptor sites, comprising the carbonyl oxygen of the amide linkage and the oxygen atoms within the fused ring system. The rotatable bond count of 1 suggests limited conformational flexibility, primarily associated with the amide bond connecting the prolyl group to the bicyclic core.

Property Value Reference
Molecular Weight 210.27 g/mol
XLogP3-AA -0.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Exact Mass 210.136827821 Da
Furopyrrole Bicyclic Core Analysis

The hexahydro-1H-furo[3,4-c]pyrrole bicyclic core represents the fundamental structural unit of this compound, consisting of a tetrahydrofuran ring fused to a pyrrolidine ring at positions 3 and 4. The parent hexahydro-1H-furo[3,4-c]pyrrole system has been extensively characterized, with the molecular formula C6H11NO and molecular weight of 113.16 grams per mole. The bicyclic framework adopts a rigid conformation due to the constraints imposed by the fused ring system, which significantly influences the overall three-dimensional structure of the molecule.

The furopyrrole core exhibits specific stereochemical preferences that have been observed in related compounds. Crystallographic studies of similar hexahydro-1H-furo[3,4-c]pyrrole derivatives reveal that the bicycle adopts a boat-like conformation for the tetrahydrofuran ring, while the pyrrolidine ring typically assumes an envelope conformation. The relative configuration between the two rings is described by the (3aR,6aS) stereochemical designation in many naturally occurring and synthetic derivatives, indicating a cis-fusion at the ring junction.

The electronic properties of the furopyrrole core contribute significantly to the overall reactivity and stability of the compound. The oxygen atom in the tetrahydrofuran ring serves as both a hydrogen bond acceptor and a potential coordination site, while the nitrogen atom in the pyrrolidine ring can participate in hydrogen bonding interactions and serve as a nucleophilic center. These electronic characteristics are crucial for understanding the compound's behavior in various chemical environments and its potential for molecular recognition processes.

Prolyl Substituent Conformational Dynamics

The prolyl substituent attached to the furopyrrole core introduces additional conformational complexity to the overall molecular structure. Proline derivatives are known for their restricted conformational flexibility due to the cyclic nature of the amino acid, which constrains the phi dihedral angle to approximately -60 degrees. In the context of this compound, the prolyl group is connected via an amide bond to the nitrogen atom at position 5 of the bicyclic core.

The conformational behavior of prolyl-containing compounds has been extensively studied in related systems. Research on pyrrolidine-containing heterocycles demonstrates that the pyrrolidine ring typically adopts a twist conformation, with specific torsion angles that minimize steric interactions while maintaining optimal orbital overlap. The mean planes of connected aromatic or heterocyclic systems often exhibit significant dihedral angles, as observed in studies where pyrrole and pyrrolidine rings show inclinations ranging from 13 to 90 degrees depending on the specific substitution pattern.

The amide linkage between the prolyl group and the furopyrrole core serves as the primary rotatable bond in the molecule, contributing to the conformational dynamics of the system. The carbonyl group of this amide bond can participate in intramolecular hydrogen bonding interactions with the nitrogen atoms in the bicyclic core, potentially stabilizing specific conformational states. The restricted rotation around the amide bond due to partial double bond character further limits the accessible conformational space, contributing to the overall rigidity of the molecular structure.

Absolute Configuration Determination via X-ray Crystallography

While specific crystallographic data for this compound itself was not available in the current literature search, extensive crystallographic studies have been conducted on related furopyrrole derivatives that provide valuable insights into the structural characteristics of this compound class. X-ray crystallographic analysis represents the gold standard for absolute configuration determination and provides precise three-dimensional atomic coordinates that define the molecular architecture.

Crystallographic studies of related furo[3,4-c]pyrrole derivatives have revealed important structural features that are likely applicable to the 5-prolyl derivative. These studies demonstrate that the bicyclic core maintains a relatively rigid conformation, with specific bond lengths and angles that reflect the constraints imposed by the fused ring system. The crystal packing arrangements of furopyrrole compounds often involve hydrogen bonding networks that stabilize the three-dimensional structure and provide insights into potential intermolecular interactions.

The stereochemical configuration of the bicyclic core has been definitively established through crystallographic analysis of the (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole system. This configuration represents the most thermodynamically stable arrangement of the fused rings, with the cis-fusion providing optimal orbital overlap while minimizing steric strain. The absolute configuration determination relies on careful analysis of anomalous scattering effects and comparison with known stereochemical standards.

Crystallographic Parameter Related Compounds Reference
Space Group Varies (P-1, C2/c observed)
Cell Parameters a: 11-16 Å, b: 7-12 Å, c: 15-20 Å
Resolution Factor 0.07-0.13
Temperature 293 K (typical)

Advanced crystallographic techniques, including synchrotron radiation and low-temperature data collection, have enabled the precise determination of hydrogen atom positions and the identification of weak intermolecular interactions in furopyrrole systems. These studies reveal that the compounds often form extended networks through cooperative hydrogen bonding, with C-H⋯O interactions playing a significant role in crystal packing. The ability to determine absolute configuration with high confidence provides essential information for understanding the relationship between molecular structure and biological activity.

Properties

CAS No.

2097944-62-0

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(pyrrolidin-2-yl)methanone

InChI

InChI=1S/C11H18N2O2/c14-11(10-2-1-3-12-10)13-4-8-6-15-7-9(8)5-13/h8-10,12H,1-7H2

InChI Key

ICNBMMOXFNDCSE-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(=O)N2CC3COCC3C2

Canonical SMILES

C1CC(NC1)C(=O)N2CC3COCC3C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-prolylhexahydro-1H-furo[3,4-c]pyrrole, we analyze structurally analogous bicyclic systems and substituted derivatives (Table 1).

Table 1: Comparative Analysis of Furopyrrole Derivatives

Compound Name Molecular Weight (g/mol) Polar Surface Area (PSA, Ų) Substituent Key Applications/Properties Reference
This compound Not reported Not reported Prolyl group Potential peptide analog N/A
1H-Furo[3,4-c]pyrrole, hexahydro-5-(2-propenyl)-, cis ~193.27 (estimated) 12.47 2-Propenyl Intermediate in organic synthesis
5-Butylhexahydro-1H-furo[3,4-c]pyrrole ~211.33 (estimated) 12.47 Butyl Unreported biological activity
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 178.17 72.21 Carboxylic acid Antiviral/antibacterial agent precursor

Key Observations:

Substituent Effects: The prolyl group in this compound likely enhances conformational rigidity compared to simpler alkyl substituents (e.g., propenyl or butyl derivatives) . This rigidity is critical for mimicking peptide secondary structures. Carboxylic acid derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit higher PSA values (~72 Ų vs.

Synthetic Accessibility :

  • Alkyl-substituted furopyrroles (e.g., 5-propenyl or 5-butyl derivatives) are synthesized via cyclization reactions, achieving moderate yields (70–95% for analogous compounds) . However, the proline-functionalized variant may require specialized coupling reagents or protective strategies, complicating its synthesis.

Biological Relevance :

  • While carboxylic acid derivatives of pyrrolopyridines show documented antimicrobial activity , alkyl-substituted furopyrroles (e.g., 5-propenyl) are primarily used as synthetic intermediates. The prolyl variant’s bioactivity remains speculative due to insufficient data.

Preparation Methods

Azomethine Ylide Generation and Cycloaddition

  • Starting Materials: The synthesis begins with the condensation of an α-amino acid methyl ester (e.g., proline methyl ester) with an aromatic or aliphatic aldehyde, such as 2-nitrobenzaldehyde.
  • Mechanism: This condensation forms an iminium intermediate that tautomerizes to an azomethine ylide, a 1,3-dipole.
  • Cycloaddition: The azomethine ylide undergoes a [3 + 2] cycloaddition with maleimide or related dipolarophiles, producing a hexahydropyrrolo-furo-pyrrole intermediate.

This step is critical for forming the fused bicyclic ring system characteristic of this compound derivatives.

Reduction and Intramolecular Lactamization

  • After cycloaddition, reduction (e.g., of nitro groups) is performed, often using mild reducing agents.
  • An intramolecular transamidation or lactamization occurs, stabilizing the fused ring structure and yielding the final hexahydro-furo-pyrrole compound.

This cascade of reactions ensures the formation of the desired bicyclic framework with the prolyl substituent intact.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Reaction Time Yield (%) Notes
Condensation (Azomethine ylide formation) α-Amino acid methyl ester + aldehyde, reflux in ethanol or suitable solvent 1–4 hours 70–85 Formation of stabilized ylide
[3 + 2] Cycloaddition Maleimide or substituted maleimide, room temperature to mild heating 2–6 hours 75–90 High regioselectivity achieved
Reduction Mild reducing agents (e.g., SnCl2, hydrogenation) 1–3 hours 80–95 Reduction of nitro or other groups
Intramolecular lactamization Heating or mild acidic/basic conditions 1–2 hours >85 Formation of fused lactam ring

These conditions are optimized to maximize yield and purity of the target compound, with reaction times and temperatures adjusted based on substrate reactivity.

Mechanistic Insights and Research Findings

  • Research by Zhang et al. (2018) demonstrated that silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides derived from α-amino acids and aldehydes with maleimides is an efficient one-pot synthesis route to pyrrole-fused systems, which can be adapted for the synthesis of this compound derivatives.
  • A study on hexahydropyrrolo-furo-pyrrole fused quinolines elucidated that the condensation of α-amino acid methyl esters with nitro-substituted benzaldehydes forms ester-stabilized azomethine ylides, which undergo cycloaddition with maleimides to form the hexahydropyrrolo[3,4-c]pyrrole core. Subsequent reduction of nitro groups triggers transamidation, leading to fused lactam structures.
  • The isolation of intermediates confirmed the stepwise mechanism: initial cycloaddition to form the hexahydropyrrolo-furo-pyrrole intermediate, followed by reduction and intramolecular cyclization.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations References
Silver(I)-catalyzed cycloaddition One-pot, high yield, broad substrate scope Requires metal catalyst, sensitive to moisture
Stepwise condensation and reduction Allows isolation of intermediates, mechanistic clarity Longer reaction times, multiple purification steps
Alternative cyclizations (e.g., Knorr, Hantzsch) Established methods for pyrrole synthesis Less direct for fused systems, more steps

Notes on Characterization and Purity

  • Products are typically characterized by NMR spectroscopy (^1H and ^13C), IR spectroscopy, and elemental analysis.
  • Yields of 70–90% are common with high regio- and stereoselectivity.
  • Purification is often achieved by recrystallization or chromatography.

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